Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt
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Overview
Description
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt is a water-soluble phosphine compound. It is known for its unique chemical properties and is widely used in various scientific research applications. The compound has a molecular formula of C20H13F6Na2O6PS2·H2O and a molecular weight of 604.39 (622.41) .
Preparation Methods
The synthesis of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt involves several steps. The synthetic route typically includes the reaction of 3-sulfonatophenyl and 3,5-di-trifluoromethylphenyl with phosphine under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphine oxides, while reduction may yield phosphine derivatives .
Scientific Research Applications
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions. In biology, the compound is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, the compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt involves its interaction with molecular targets and pathways. The compound acts as a ligand and forms complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt is unique due to its water solubility and specific chemical properties. Similar compounds include other water-soluble phosphines, such as triphenylphosphine and tris(3-sulfonatophenyl)phosphine. Compared to these compounds, this compound offers distinct advantages in terms of reactivity and stability in aqueous environments .
Properties
Molecular Formula |
C20H11F6Na2O6PS2 |
---|---|
Molecular Weight |
602.4 g/mol |
IUPAC Name |
disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C20H13F6O6PS2.2Na/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;/h1-11H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
ZBOYTRFOLVKFHL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
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